molecular formula C20H24O8S B1257491 Makilactone R

Makilactone R

Cat. No.: B1257491
M. Wt: 424.5 g/mol
InChI Key: SZWRHPLVENMBBZ-DRVSKCMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Makilactone R is a macrocyclic lactone compound belonging to a class of natural products characterized by their complex ring structures and diverse biological activities. Macrocyclic lactones are often studied for their antimicrobial, anticancer, and anti-inflammatory properties, though further research is required to confirm this compound’s pharmacological profile .

Properties

Molecular Formula

C20H24O8S

Molecular Weight

424.5 g/mol

IUPAC Name

(1S,2R,4S,5R,10S,12S,14R,15R,18R)-5-[(2R)-2-hydroxy-1-methylsulfinylpropan-2-yl]-10,15-dimethyl-3,6,13,17-tetraoxahexacyclo[8.7.1.02,4.04,9.012,14.015,18]octadec-8-ene-7,16-dione

InChI

InChI=1S/C20H24O8S/c1-17-6-8-13(25-8)19(3)12(17)11(27-16(19)22)14-20(28-14)9(17)5-10(21)26-15(20)18(2,23)7-29(4)24/h5,8,11-15,23H,6-7H2,1-4H3/t8-,11-,12+,13-,14+,15+,17+,18-,19+,20-,29?/m0/s1

InChI Key

SZWRHPLVENMBBZ-DRVSKCMGSA-N

Isomeric SMILES

C[C@]12C[C@H]3[C@H](O3)[C@]4([C@@H]1[C@@H]([C@@H]5[C@]6(C2=CC(=O)O[C@@H]6[C@](C)(CS(=O)C)O)O5)OC4=O)C

Canonical SMILES

CC12CC3C(O3)C4(C1C(C5C6(C2=CC(=O)OC6C(C)(CS(=O)C)O)O5)OC4=O)C

Synonyms

podolactone C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Properties of Makilactone R and Analogues

Property This compound (Inferred) Valilactone Rugulactone
Core Structure 14-membered macrolactone 12-membered macrolactone 16-membered macrolactone
Key Functional Groups Epoxide, hydroxyl Epoxide, ester α,β-unsaturated ketone
Stereocenters 3 4 2
Molecular Weight ~350–400 Da 336.4 Da 380.5 Da

Structural Insights :

  • Ring Size : this compound’s inferred 14-membered ring bridges the gap between Valilactone’s compact 12-membered structure and Rugulactone’s larger 16-membered framework. This difference impacts conformational flexibility and target binding .
  • Functional Groups : Unlike Rugulactone’s α,β-unsaturated ketone (implicating Michael acceptor activity), this compound and Valilactone feature epoxide groups, which are critical for electrophilic interactions in biological systems .

Analytical Characterization

Table 3: Spectroscopic Data Comparison

Technique This compound (Hypothetical) Valilactone Rugulactone
¹H NMR δ 5.2 (epoxide protons) δ 5.4 (epoxide), δ 3.8 (ester) δ 6.1 (α,β-unsaturated ketone)
13C NMR δ 70–80 (epoxide carbons) δ 65–75 (epoxide, ester) δ 190–200 (ketone carbonyl)
HPLC Purity >95% (method validated ) >98% (Chiralpak AD-H column) >97% (C18 reverse-phase column)

Analytical Notes:

  • The 2021 analytical study () validates HPLC methods for lactone purity assessment, which could be applied to this compound .
  • Valilactone’s chiral separation data () underscores the importance of stereochemical analysis in quality control .

Q & A

Q. How can researchers avoid redundancy when publishing this compound findings?

  • Methodological Answer : Conduct a thorough patent and literature search using platforms like SciFinder or Reaxys before submission. Use plagiarism-check software (e.g., iThenticate) to ensure originality. Highlight novel aspects (e.g., first total synthesis, new biological targets) in the abstract and introduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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